molecular formula C19H28N2O2 B6068138 1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one

1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one

Cat. No.: B6068138
M. Wt: 316.4 g/mol
InChI Key: JKLZCAIAAFPULU-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one is a complex organic compound characterized by a pyrrolidinone core substituted with a cycloheptyl group and a methoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.

    Introduction of the Cycloheptyl Group: This step often involves the alkylation of the pyrrolidinone core using a cycloheptyl halide under basic conditions.

    Attachment of the Methoxyphenylmethylamino Group: This can be done through a reductive amination reaction, where the methoxyphenylmethylamine is reacted with an aldehyde or ketone derivative of the pyrrolidinone core in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl-substituted pyrrolidine.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one
  • 1-(4-Methoxyphenyl)pyrrolidin-2-one
  • 1-(4-Bromophenyl)pyrrolidin-2-one

Comparison: 1-Cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one is unique due to its combination of a cycloheptyl group and a methoxyphenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cycloheptyl-4-[(2-methoxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-11-7-6-8-15(18)13-20-16-12-19(22)21(14-16)17-9-4-2-3-5-10-17/h6-8,11,16-17,20H,2-5,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZCAIAAFPULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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